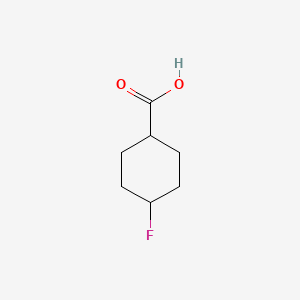

trans-4-Fluorocyclohexanecarboxylic Acid

Description

Foundational Significance of Fluorinated Cycloalkane Carboxylic Acids in Organic Chemistry

Fluorinated cycloalkane carboxylic acids represent a critically important class of compounds in organic chemistry, primarily due to the unique and often beneficial properties imparted by the fluorine atom. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological characteristics. youtube.comalfa-chemistry.com For instance, the high electronegativity of fluorine can influence the acidity of the carboxylic acid group, while the carbon-fluorine bond, being one of the strongest in organic chemistry, can enhance the metabolic stability of a molecule. nih.gov

Cycloalkanes, particularly cyclopentane (B165970) and cyclohexane (B81311), are ubiquitous structural motifs in natural products and synthetic compounds. alfa-chemistry.com The incorporation of a carboxylic acid functional group onto these rings provides a handle for further chemical transformations, allowing them to serve as versatile building blocks in the synthesis of more complex molecules. beilstein-journals.org When combined, the fluorinated cycloalkane carboxylic acid scaffold offers a unique three-dimensional structure with specific electronic properties, making these compounds highly sought after in areas such as medicinal chemistry and materials science. The rigid framework of the cycloalkane ring can help to control the conformation of a molecule, which is often crucial for its biological activity. nih.gov

Historical Context and Evolution of Research Involving the Compound

The field of organofluorine chemistry has a rich history, dating back to the 19th century with the pioneering work of chemists like Dumas, Péligot, and Borodin who developed early methods for synthesizing organofluorine compounds. nih.gov The industrial production of organofluorine compounds began to accelerate in the 20th century, driven by the demand for new refrigerants, polymers, and other materials with unique properties. nih.gov

Broad Academic Research Trajectories for Trans-4-Fluorocyclohexanecarboxylic Acid

The academic research trajectories for this compound are diverse, reflecting its versatility as a chemical building block. Two prominent areas of investigation include its application in medicinal chemistry and materials science.

In medicinal chemistry , this compound and its derivatives are utilized in the design and synthesis of new therapeutic agents. The trans-4-fluorocyclohexyl moiety can be incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. For example, derivatives of trans-4-substituted cyclohexanecarboxylic acid have been investigated as potent VLA-4 antagonists, which are of interest for the treatment of inflammatory diseases. nih.gov The specific stereochemistry and the presence of the fluorine atom can lead to enhanced binding affinity and selectivity for biological targets.

In materials science , this compound and related structures have found applications in the development of liquid crystal displays (LCDs). youtube.com The incorporation of fluorinated cyclohexane rings into liquid crystal molecules can influence their dielectric anisotropy and other physical properties, which are crucial for the performance of LCDs. Research in this area focuses on synthesizing novel liquid crystal materials with improved properties, such as faster switching times and lower power consumption.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source |

| CAS Number | 174771-54-1 | chemscene.com |

| Molecular Formula | C₇H₁₁FO₂ | chemscene.com |

| Molecular Weight | 146.16 g/mol | chemscene.com |

| Appearance | White to off-white powder | - |

| Melting Point | 135-139 °C | - |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-41-3 | |

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of Trans 4 Fluorocyclohexanecarboxylic Acid

Classical and Modern Approaches to the Synthesis of the Compound

The synthesis of 4-substituted cyclohexanecarboxylic acids has traditionally been accomplished through the catalytic hydrogenation of the corresponding substituted benzoic acids. This classical approach remains highly relevant and is widely used in industrial settings. For instance, the hydrogenation of a p-substituted benzoic acid over a metal catalyst like Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al₂O₃) yields a mixture of cis and trans isomers of the desired cyclohexanecarboxylic acid. google.com The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Modern synthetic approaches offer alternative routes, often focusing on the introduction of the fluorine atom at a late stage of the synthesis. These methods include decarboxylative fluorination, which converts a carboxylic acid group into a C-F bond. cdnsciencepub.comnih.gov For example, visible light-promoted photoredox catalysis can convert aliphatic carboxylic acids into alkyl fluorides using a fluorinating agent. nih.gov While not yet documented specifically for the direct synthesis of the title compound from a dicarboxylic acid precursor, this technology represents a modern strategy for C-F bond formation. Another advanced method involves nucleophilic fluorination, where a leaving group, such as a triflate, is displaced by a fluoride (B91410) source like cesium fluoride (CsF). This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry, a powerful tool for controlling the final product's configuration. nih.gov

Strategies for the Stereoselective Formation of the Trans-Isomer

Achieving a high yield of the trans-isomer is a primary challenge in the synthesis of 4-substituted cyclohexanecarboxylic acids. Several strategies have been developed to control the stereochemical outcome.

One of the most effective methods is the careful selection of catalysts and reaction conditions during the hydrogenation of the aromatic precursor. Research into the synthesis of the analogous trans-4-aminocyclohexanecarboxylic acid has shown that using a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% NaOH) at elevated temperature and pressure can significantly favor the formation of the trans product, achieving a trans ratio of over 75% in a one-pot process. google.comgoogle.com This selectivity is attributed to the thermodynamics of the system, where the trans isomer is generally the more stable configuration.

Another key strategy is the isomerization of the undesired cis-isomer into the more stable trans-isomer. This can be achieved by treating a mixture of isomers with a strong base, such as a sodium alkoxide (e.g., sodium methoxide) in an alcoholic solvent at reflux. google.com This process, known as epimerization, establishes an equilibrium that favors the thermodynamically more stable trans product. google.com

More recently, biocatalysis has emerged as a powerful tool for stereoselective synthesis. Transaminase enzymes have been used to perform a dynamic cis-to-trans isomerization on related 4-substituted cyclohexane-1-amines. nih.gov This process works through a selective deamination of the cis-isomer to a ketone intermediate, which then undergoes a reverse reaction that favors the formation of the trans-amine. nih.gov This highlights a potential enzymatic route for achieving high diastereomeric purity.

Table 1: Comparison of Stereoselective Strategies

| Strategy | Method | Key Features | Typical Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of p-substituted benzoic acid with Ru/C catalyst in basic media. google.comgoogle.com | One-pot synthesis; conditions favor thermodynamic product. | >75% trans-isomer. |

| Isomerization | Treatment of a cis/trans mixture with sodium alkoxide at reflux. google.com | Converts unwanted cis-isomer to the desired trans-isomer. | Equilibrium mixture highly enriched in the trans-isomer. |

| Biocatalysis (on analogues) | Transaminase-catalyzed dynamic kinetic resolution. nih.gov | High stereoselectivity; environmentally friendly conditions. | >99% diastereomeric excess of the trans-product. |

Precursor-Based Synthesis and Derivatization from Cyclohexanecarboxylic Acid

The most common precursor-based route starts with a readily available p-substituted benzoic acid, such as p-hydroxybenzoic acid. google.com The synthesis involves two main steps:

Hydrogenation: The aromatic ring of the p-substituted benzoic acid is reduced using a catalyst (e.g., Ru/C) under hydrogen pressure. This step produces a mixture of cis- and trans-4-substituted cyclohexanecarboxylic acids. google.com

Isomerization/Purification: The resulting mixture is then subjected to isomerization conditions, as described previously, to enrich the trans-isomer. google.com Subsequent recrystallization can then yield the pure trans product.

For the synthesis of trans-4-Fluorocyclohexanecarboxylic acid specifically, a precursor like 4-fluorobenzoic acid would be hydrogenated. Alternatively, one could start with 4-hydroxycyclohexanecarboxylic acid and employ a fluorinating agent to replace the hydroxyl group, though this adds complexity.

Derivatization of the final product is also a key consideration for its use in further synthesis. For example, the carboxylic acid can be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂), allowing for subsequent amide or ester formation. prepchem.com

Table 2: Example of a Precursor-Based Synthesis Pathway (for the hydroxy-analogue)

| Step | Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 1. Hydrogenation | p-Hydroxybenzoic acid, Hydrogen | 5% Ru/C | cis/trans-4-hydroxycyclohexanecarboxylic acid mixture | google.com |

| 2. Isomerization | cis/trans mixture, Methanol | Sodium Methoxide | trans-4-hydroxycyclohexanecarboxylic acid (crude, >90%) | google.com |

| 3. Purification | Crude trans product | Recrystallization from Ethyl Acetate/Petroleum Ether | Pure trans-4-hydroxycyclohexanecarboxylic acid | google.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies align with these principles.

The use of water as a solvent in the catalytic hydrogenation step is a significant green advantage, as it replaces volatile organic compounds (VOCs). researchgate.net Furthermore, the use of heterogeneous catalysts like Ru/C is beneficial because they can be easily recovered from the reaction mixture by filtration and potentially reused, reducing waste and cost. google.comgoogle.com

The development of biocatalytic methods, such as the use of transaminases, represents a major step forward in green synthesis. nih.gov These reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents.

Modern photoredox catalysis also offers green credentials by using visible light as a renewable energy source to drive chemical reactions, often under mild, redox-neutral conditions. nih.gov Applying such methods could reduce the reliance on high temperatures, high pressures, and stoichiometric chemical oxidants or reductants. The stereoselective synthesis of related compounds using hydrogen peroxide as the oxidant and water as the solvent further underscores the move toward more environmentally benign processes in this area of chemistry. researchgate.net

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Elucidating the Structure of Trans-4-Fluorocyclohexanecarboxylic Acid

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the conformational dynamics of cyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Studies

NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for elucidating the detailed structure and conformational preferences of this compound.

In ¹H NMR, the chemical shifts and coupling constants of the cyclohexane (B81311) protons would provide a wealth of information. The protons attached to the carbons bearing the fluorine (C-F) and the carboxylic acid group (C-COOH) would exhibit characteristic downfield shifts due to the electron-withdrawing nature of these substituents. The multiplicity of these signals would reveal the number of adjacent protons. Furthermore, the coupling constants between vicinal protons would be highly dependent on their dihedral angle, allowing for the differentiation between axial and equatorial protons and thus confirming the chair conformation of the cyclohexane ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms bonded to the fluorine and the carboxyl group would show significant downfield shifts. The carbonyl carbon of the carboxylic acid would resonate at a characteristic low field (typically >170 ppm). The carbon bearing the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a definitive indicator of the C-F bond.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group. The C-F bond would give rise to a characteristic absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also show characteristic bands. The C-C stretching vibrations of the cyclohexane ring and the symmetric stretching of the carboxylate group would be particularly prominent.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation pattern, providing further structural evidence. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (146.16). chemscene.com Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the loss of water (H₂O, M-18). The fragmentation of the cyclohexane ring could also lead to characteristic daughter ions.

X-ray Crystallographic Studies of this compound and its Solid-State Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsional angles. It would unequivocally confirm the chair conformation of the cyclohexane ring and the equatorial or axial positions of the fluorine and carboxylic acid substituents.

In the solid state, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The details of the intermolecular interactions, including any hydrogen bonds involving the fluorine atom, would also be revealed. While no specific crystallographic data for the target molecule has been published, studies on similar structures, such as trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, show the cyclohexane ring in a chair conformation with the substituents in equatorial positions. nih.gov

Conformational Dynamics and Preferred Orientations of the Cyclohexane Ring in this compound

The cyclohexane ring is not static and undergoes a rapid "ring-flip" between two chair conformations at room temperature. For a monosubstituted cyclohexane, the substituent can be in either an axial or an equatorial position. The equilibrium between these two conformers is determined by the steric bulk of the substituent.

In trans-1,4-disubstituted cyclohexanes, both substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. Therefore, for this compound, the predominant conformation is expected to be the one where both the fluorine atom and the carboxylic acid group occupy equatorial positions on the cyclohexane ring. This arrangement minimizes steric strain and leads to a more stable molecule. The energy difference between the diequatorial and diaxial conformers would dictate the position of the conformational equilibrium.

Chemical Reactivity and Strategic Derivatization of Trans 4 Fluorocyclohexanecarboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety of trans-4-fluorocyclohexanecarboxylic acid is a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. Standard reactions of carboxylic acids, such as esterification, amidation, and reduction, are readily applicable.

For instance, it can be coupled with amines to form amides. A notable example is its use in the synthesis of derivatives of WAY-100635, a potent 5-HT1A receptor antagonist. acs.orgresearchgate.net In these syntheses, this compound is activated and then reacted with the appropriate amine to form the corresponding carboxamide. acs.orgresearchgate.net This amidation is a crucial step in creating fluorinated analogues for positron emission tomography (PET) imaging, where the fluorine atom is the 18F isotope. acs.orgnih.gov

The carboxylic acid can also be converted to other functional groups. While specific examples for this exact molecule are not extensively detailed in the provided results, general carboxylic acid chemistry suggests it can be reduced to the corresponding alcohol, trans-4-(hydroxymethyl)fluorocyclohexane, using reducing agents like lithium aluminum hydride. Furthermore, conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride would provide a more reactive intermediate for esterification and amidation reactions.

These transformations are fundamental in utilizing this compound as a scaffold in the design of new molecules with specific properties. The reactivity of the carboxylic acid group is generally predictable and follows well-established organic chemistry principles.

Chemical Behavior and Stereochemical Impact of the Fluorine Substituent

From a stereochemical perspective, the fluorine substituent in a cyclohexane (B81311) ring has a notable impact on the conformational equilibrium. In the trans isomer, both the fluorine and the carboxylic acid group can occupy either axial or equatorial positions. The chair conformation is the most stable, and the bulky carboxylic acid group will strongly prefer the equatorial position to minimize steric strain. Consequently, the fluorine atom will also be in the equatorial position in the most stable conformer.

Studies on related fluorinated cyclohexanes have revealed interesting stereoelectronic effects. For example, the presence of fluorine can lead to counter-intuitive axial preferences in some substituted methoxycyclohexanes due to electrostatic 1,3-diaxial interactions. nih.govst-andrews.ac.ukst-andrews.ac.uk While not directly demonstrated for this compound in the search results, these findings highlight the unique influence of fluorine on cyclohexane conformation. The gauche effect between fluorine and adjacent substituents can also play a role in determining the preferred geometry. acs.org The stability of fluorinated compounds can be influenced by nonclassical hydrogen bonds between a fluorine atom and axial hydrogens on the cyclohexane ring. acs.org

The fluorine atom is generally a poor leaving group in nucleophilic substitution reactions. However, its presence can direct the regioselectivity of reactions on the cyclohexane ring, as discussed in the next section.

Regioselective and Stereoselective Functionalization of the Cyclohexane Core

The functionalization of the cyclohexane ring of this compound, beyond the carboxylic acid group, presents a greater synthetic challenge. Achieving regioselectivity and stereoselectivity requires careful consideration of the directing effects of the existing substituents.

While direct C-H functionalization of the fluorinated cyclohexane core is not extensively documented for this specific molecule, general principles of cyclohexane reactivity can be applied. The presence of the electron-withdrawing fluorine and carboxylic acid groups deactivates the ring towards electrophilic attack. Conversely, radical or carbocation-based reactions might be more feasible.

The stereochemistry of the starting material is crucial for any subsequent stereoselective transformations. acs.orgnih.gov For instance, in elimination reactions on substituted cyclohexanes, the anti-periplanar arrangement of a leaving group and a proton is required for an E2 mechanism, which has significant stereochemical implications. chemistrysteps.com If a hydroxyl group were introduced onto the ring, its subsequent elimination would be dictated by the available anti-periplanar protons, which is controlled by the chair conformation.

The development of new synthetic methods is expanding the possibilities for the selective functionalization of saturated rings. researchgate.net For example, palladium-catalyzed three-component alkene arylboration reactions have shown regioselective outcomes on various alkenes, including cyclic ones. acs.org While not directly applied to this compound, such modern synthetic strategies could potentially be adapted for its derivatization, allowing for the introduction of new substituents at specific positions on the cyclohexane core. The regioselectivity of such reactions would likely be influenced by the electronic and steric properties of both the fluorine and carboxylic acid groups.

Applications of Trans 4 Fluorocyclohexanecarboxylic Acid As a Versatile Organic Building Block

Utilization in the Construction of Complex Molecular Architectures

One area where such building blocks are pivotal is in the synthesis of biologically active molecules. While direct examples of the use of trans-4-fluorocyclohexanecarboxylic acid in multicomponent reactions for drug discovery are not extensively documented in public literature, the principle is well-established with similar cyclohexane (B81311) derivatives. For instance, multicomponent reactions are employed to generate libraries of complex molecules for screening as potential therapeutics, such as ROCK inhibitors and antibacterial agents. nih.gov The defined stereochemistry of the trans-4-substituted cyclohexane ring can serve as a rigid core to which various substituents can be attached, leading to diverse molecular shapes and functionalities.

The synthesis of complex natural products and their analogues also benefits from the use of rigid alicyclic building blocks. While not a direct application of the fluorinated acid, the multi-step synthesis of natural products like (±)-oxomaritidine demonstrates the importance of incorporating cyclic moieties to achieve the desired intricate three-dimensional structure. This highlights the potential of this compound to serve as a foundational element in the assembly of similarly complex targets.

Role as a Key Intermediate in Multi-step Organic Synthesis Pathways

This compound serves as a crucial intermediate in multi-step synthetic sequences, primarily due to the presence of two distinct functional groups: the carboxylic acid and the fluorine atom. The carboxylic acid group is readily converted into a variety of other functionalities, such as esters, amides, and acyl fluorides, enabling its coupling with other molecules. For example, carboxylic acids can be activated to form acyl fluorides using reagents like pentafluoropyridine (B1199360) (PFP), which then readily react with amines to form amide bonds under mild conditions. acs.org

The synthesis of the trans isomer of substituted cyclohexanecarboxylic acids is a key focus in many industrial applications, as the stereochemistry of the final product is often critical. Processes have been developed for the synthesis of related compounds, such as trans-4-aminomethylcyclohexane-1-carboxylic acid, which involve the catalytic reduction of an aromatic precursor followed by isomerization to enrich the desired trans isomer. google.com Similar strategies can be envisioned for the large-scale production of this compound.

The importance of trans-cyclohexane derivatives as intermediates is underscored by their use in the synthesis of active pharmaceutical ingredients. For instance, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a known intermediate in the synthesis of Janus kinase (JAK) inhibitors. This highlights the role of the trans-cyclohexane scaffold as a key structural motif in modern drug discovery. The fluorinated analogue, this compound, offers the potential to introduce fluorine's unique properties into such drug candidates, which can influence metabolic stability, binding affinity, and bioavailability.

| Intermediate Compound | Application/Significance |

| trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid | Intermediate in the synthesis of Janus kinase (JAK) inhibitors. |

| trans-4-aminomethylcyclohexane-1-carboxylic acid | Synthesized via catalytic reduction and isomerization for use in various applications. google.com |

| Acyl Fluorides (from carboxylic acids) | Reactive intermediates for amide bond formation. acs.org |

Design and Synthesis of Novel Scaffolds Incorporating the Fluorinated Cyclohexane Moiety

The introduction of fluorine into organic molecules can have profound effects on their physical and chemical properties, a concept that is actively exploited in the design of novel molecular scaffolds. nih.gov The C-F bond is highly polarized, creating a significant dipole moment. In the case of this compound, the axial orientation of the fluorine atom in the preferred chair conformation results in a strong molecular dipole perpendicular to the ring. rsc.orgst-andrews.ac.uk This property is particularly valuable in the design of materials with specific electronic characteristics, such as liquid crystals.

Research into fluorinated cyclohexane motifs has shown their potential in the development of negative dielectric liquid crystalline materials. rsc.org The facially polarized cyclohexane ring, with one or more fluorine atoms aligned on one face, is a key design element for these advanced materials. rsc.orgst-andrews.ac.uk However, the increased polarity from the C-F bonds can also lead to higher melting points and reduced solubility, which presents a challenge in the formulation of practical liquid crystal mixtures. rsc.orgresearchgate.net

The conformational effects of fluorine are a critical tool in molecular design. nih.gov The small size of the fluorine atom allows it to be incorporated into molecules with minimal steric hindrance, while its strong electronegativity influences local conformation through stereoelectronic effects. nih.govnih.gov This allows for the rational design of novel scaffolds where the fluorinated cyclohexane moiety is used to control the three-dimensional shape of the molecule, which can in turn dictate its biological activity or material properties. The synthesis of such scaffolds often involves the strategic introduction of the fluorinated building block at a key stage of the synthetic route.

Properties of Fluorinated Cyclohexane Motifs in Molecular Design

| Property | Influence on Molecular Design | Application Example |

| Strong Molecular Dipole | Creation of materials with negative dielectric anisotropy. rsc.org | Liquid Crystal Displays (LCDs). rsc.orgst-andrews.ac.uk |

| Conformational Control | The C-F bond influences the local geometry of the molecule. nih.gov | Design of shape-controlled functional molecules. nih.gov |

| Increased Polarity | Can lead to higher melting points and altered solubility. rsc.orgresearchgate.net | A factor to be managed in liquid crystal formulation. rsc.org |

Contributions of Trans 4 Fluorocyclohexanecarboxylic Acid in Medicinal Chemistry and Drug Design

Rational Design and Synthesis of Fluorinated Drug Candidates

The use of fluorine in the rational design of drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. nih.govresearchgate.net The trans-4-fluorocyclohexanecarboxylic acid moiety is particularly useful in this regard. The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. informahealthcare.com This enhanced stability is a key driver for its incorporation into drug design. researchgate.netinformahealthcare.com

Development and Optimization of Radioligands for Positron Emission Tomography (PET) Imaging

The this compound scaffold is instrumental in the development of radioligands for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used to study biochemical processes in vivo. The introduction of the radioactive isotope fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of nearly 110 minutes, allows for the tracking and quantification of these ligands in the body. snmjournals.org This longer half-life is advantageous over carbon-11 (B1219553) (¹¹C), enabling more complex imaging studies and distribution to PET centers without an on-site cyclotron. snmjournals.org Derivatives of this compound have been successfully developed as high-affinity radiotracers for targets like the serotonin (B10506) 5-HT1A receptors, which are implicated in numerous neurological and psychiatric disorders. snmjournals.orgnih.gov

[¹⁸F]FCWAY (N-{2-[4-(2-methoxyphenyl)piperazino]}-N-(2-pyridinyl)trans-4-fluorocyclohexanecarboxamide) is a prominent PET radioligand derived from this compound. nih.gov It is an analogue of the high-affinity 5-HT1A receptor antagonist WAY 100635. nih.gov The synthesis of [¹⁸F]FCWAY typically involves a one-step nucleophilic substitution reaction where a precursor molecule, often a methanesulfonate (B1217627) or tosylate derivative, is reacted with [¹⁸F]fluoride ion. nih.gov

Biological evaluation studies have confirmed that [¹⁸F]FCWAY binds with high affinity and selectivity to 5-HT1A receptors. nih.gov In vivo PET studies in non-human primates and in vitro autoradiography in rat brain slices show high uptake in receptor-rich regions such as the hippocampus, cortex, and colliculus, with minimal binding in the cerebellum, a region with a low density of these receptors. snmjournals.orgnih.gov This specific binding pattern validates its use for imaging and quantifying 5-HT1A receptors in the brain. nih.govsnmjournals.org

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. For ligands derived from this compound, research has explored how changes in the position of the fluorine atom on the cyclohexane (B81311) ring affect biological activity. nih.gov

For example, moving the fluorine atom from the 4-position, as in [¹⁸F]FCWAY, to the 3-position ([¹⁸F]-3-FCWAY) resulted in a ligand with lower binding affinity but faster pharmacokinetics and reduced defluorination. nih.gov This suggests that while the 4-fluoro substitution provides high affinity, other isomers may offer advantages for specific imaging applications, such as measuring dynamic changes in receptor availability. nih.gov Further modifications, such as the introduction of a fluoromethyl group to create [¹⁸F]Mefway, were pursued to enhance stability against in vivo defluorination by placing the fluorine on a primary carbon. nih.govsnmjournals.org This analogue, 4-[¹⁸F]Mefway, demonstrated high binding affinity comparable to the parent compound WAY-100635, with an IC₅₀ of 26 nM versus 23 nM. nih.govsnmjournals.org In contrast, the 3-Mefway isomer showed lower in vitro binding affinity, which was confirmed by lower uptake in PET studies. nih.gov

The production of radioligands for clinical and preclinical use requires robust and optimized synthesis methods to ensure high radiochemical yield (RCY), purity, and specific activity. For [¹⁸F]FCWAY, significant efforts have been made to automate and optimize its radiosynthesis. nih.gov Initial manual synthesis runs produced low average RCYs of about 6.0%. nih.gov

Optimization strategies have included improving precursor purity using techniques like counter-current chromatography, which increased the RCY from 18.9% to 21.9% in an automated system. nih.gov Further refinements to reaction conditions and HPLC purification methods minimized side reactions and chemical impurities, boosting the optimized automated synthesis to produce [¹⁸F]FCWAY with a radiochemical yield of 28 ± 6% and a chemical purity of 99.3%. nih.gov The optimization process for other ¹⁸F-labeled radiopharmaceuticals, such as [¹⁸F]fallypride, has demonstrated that careful control of base concentration and other reaction parameters can lead to isolated RCYs as high as 74–82%. nih.gov These optimization approaches, often guided by tracer-level experiments with non-radioactive fluorine-19, are critical for reliable and efficient production. nih.gov

| Synthesis Method | Radiochemical Yield (RCY) | Notes | Reference |

|---|---|---|---|

| Manual Exploratory Runs | 6.0 ± 2.7% | Initial attempts, product not analyzed for chemical purity. | nih.gov |

| Automated Synthesis (Before Precursor Purification) | 18.9 ± 0.3% | Chemical impurities estimated at 25-40%. | nih.gov |

| Automated Synthesis (After Precursor Purification) | 21.9 ± 2.2% | Purification via counter-current chromatography reduced impurities. | nih.gov |

| Optimized Automated Synthesis | 28 ± 6% | Chemical purity of 99.3% achieved over 50 runs. | nih.gov |

Pharmacological Assessment of Bioactive Derivatives of this compound

The pharmacological profiles of bioactive derivatives are determined through a combination of in vitro binding assays and in vivo imaging studies. These assessments are essential to confirm that the new molecules retain high affinity and selectivity for their intended target.

For derivatives of this compound targeting the 5-HT1A receptor, binding affinities are typically determined using competitive binding assays. snmjournals.org For example, Mefway, a derivative with a fluoromethyl group, was found to have a binding affinity (IC₅₀) of 26 nmol/L, which is very similar to that of the well-established ligand WAY-100635 (23 nmol/L). snmjournals.org In vitro autoradiography on rat brain slices using [¹⁸F]Mefway showed high specific-to-nonspecific binding ratios in receptor-dense areas, such as 82:1 in the hippocampus. snmjournals.org PET studies in rhesus monkeys with [¹⁸F]Mefway demonstrated high uptake in the frontal and temporal cortex, consistent with the known distribution of 5-HT1A receptors. nih.gov The high target-to-nontarget ratios observed make these derivatives suitable for human studies. snmjournals.org

| Compound | Parameter | Value | Assay/Model | Reference |

|---|---|---|---|---|

| Mefway | Binding Affinity (IC₅₀) | 26 nmol/L | Competitive binding vs. [¹⁸F]Mefway | nih.govsnmjournals.org |

| WAY-100635 | Binding Affinity (IC₅₀) | 23 nmol/L | Competitive binding vs. [¹⁸F]Mefway | nih.govsnmjournals.org |

| [¹⁸F]Mefway | Hippocampus/Cerebellum Ratio | 82.3 | In vitro autoradiography (rat brain) | nih.gov |

| Temporal Cortex/Cerebellum Ratio | 10 | In vivo PET (rhesus monkey) | nih.gov | |

| Frontal Cortex/Cerebellum Ratio | 9.0 | In vivo PET (rhesus monkey) | nih.gov |

Application of Fluorine as a Bioisosteric Replacement for Pharmacokinetic and Pharmacodynamic Enhancement

The substitution of hydrogen or a hydroxyl group with fluorine is a powerful strategy in medicinal chemistry known as bioisosteric replacement. informahealthcare.comselvita.com Fluorine's small size, high electronegativity, and ability to form strong bonds with carbon make it a versatile bioisostere for improving a molecule's drug-like properties. nih.govcapes.gov.br The application of this compound and its derivatives is a prime example of this principle in action.

Replacing a hydrogen atom with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. informahealthcare.com This is due to the high bond dissociation energy of the C-F bond. informahealthcare.com Fluorine's electronegativity can also alter the pKa of nearby functional groups, which can be used to fine-tune a molecule's ionization state and improve its pharmacokinetic profile. informahealthcare.com Furthermore, fluorine substitution can influence a molecule's conformation and its interactions with target proteins, potentially enhancing binding affinity and potency. nih.govcapes.gov.br While H/F exchange typically increases lipophilicity, exceptions occur when fluorine is near oxygen-containing groups, where it can lower the distribution coefficient (logD) by enhancing solvation. informahealthcare.com This strategic use of fluorine allows chemists to temper properties like membrane permeability and clearance rates, ultimately leading to more effective and safer drugs. selvita.com

Integration of Trans 4 Fluorocyclohexanecarboxylic Acid in Materials Science

Fabrication of Advanced Materials Utilizing the Compound as a Monomer or Building Block

Trans-4-Fluorocyclohexanecarboxylic acid serves as a crucial building block in the synthesis of advanced materials, most prominently in the field of liquid crystals. The incorporation of the fluorinated cyclohexane (B81311) motif is a strategic approach to designing molecules with tailored properties. The fluorine atom, being the most electronegative element, creates a strong dipole moment within the molecule. The trans configuration of the cyclohexane ring ensures a well-defined and rigid structure, which is essential for the formation of liquid crystalline phases.

In the design of liquid crystalline compounds, motifs derived from fluorinated cyclohexanes are utilized to influence the material's dielectric anisotropy, a key parameter for display technologies. rsc.orgnih.gov The orientation of the C-F bond relative to the long molecular axis can be controlled to produce materials with either positive or negative dielectric anisotropy, making them suitable for different types of liquid crystal displays (LCDs), such as twisted nematic (TN) or vertical alignment (VA) modes. nih.gov

Research has explored the synthesis of various liquid crystalline compounds that incorporate fluorinated cyclohexane rings. These studies have demonstrated that the presence and orientation of fluorine atoms significantly impact the mesomorphic behavior, melting points, and solubility of the resulting materials. rsc.org While the increased polarity from the C-F bonds can lead to higher melting points, careful molecular design can mitigate these effects to produce materials with desirable properties for practical applications. rsc.org

The following table summarizes the key roles of this compound as a building block in advanced materials:

| Feature | Role in Material Synthesis | Resulting Material Property |

| Fluorine Atom | Introduces a strong dipole moment. | Influences dielectric anisotropy (positive or negative). nih.gov |

| Trans-Cyclohexane Ring | Provides a rigid and defined molecular structure. | Promotes the formation of stable liquid crystalline phases. |

| Carboxylic Acid Group | Acts as a reactive site for esterification and other coupling reactions. | Enables incorporation into larger molecular architectures. |

Applications in Polymer Synthesis and Engineering

While the primary application of this compound is in the synthesis of small-molecule liquid crystals, its principles extend to the realm of polymer science, particularly in the creation of liquid crystal polymers (LCPs) and other specialty polymers. The rigid fluorinated cyclohexane unit can be incorporated into polymer backbones or as side chains to impart specific properties.

In the context of polyesters, which can exhibit liquid crystalline behavior, the geometric isomers of cyclic monomers like cyclohexanedicarboxylic acid play a critical role in determining the final properties of the polymer. researchgate.net The trans-isomer, with its linear and rigid structure, is more conducive to forming ordered, crystalline, or liquid crystalline phases compared to the bent cis-isomer. researchgate.net By analogy, the incorporation of this compound into a polyester chain would be expected to enhance the rigidity and potential for liquid crystallinity.

The engineering of polymers containing this fluorinated moiety allows for the fine-tuning of properties such as thermal stability, chemical resistance, and dielectric characteristics. The low polarizability of the C-F bond, relative to other polar groups, can lead to materials with lower viscosity and improved lifetime reliability in certain applications. nih.gov Although detailed examples of large-scale polymer production using this specific monomer are not widely documented, its utility as a specialty monomer for high-performance polymers is an area of ongoing interest.

Contribution to the Development of Photoelectric Materials

The most significant contribution of this compound to materials science lies in the development of photoelectric materials, specifically liquid crystals for display applications. The dielectric anisotropy of a liquid crystal is a fundamental property that governs its response to an electric field, which is the operating principle of LCDs. iphy.ac.cn

The introduction of fluorine atoms into the molecular structure of liquid crystals is a well-established strategy for modulating their dielectric anisotropy. nih.govbeilstein-journals.org A C-F bond oriented along the long axis of the molecule contributes to a positive dielectric anisotropy, while a perpendicular orientation leads to a negative dielectric anisotropy. nih.gov this compound and its derivatives are valuable precursors for synthesizing liquid crystals with the desired dielectric properties for advanced display modes.

Recent advancements in photoelectric materials include the development of anisotropic fluids with photoresponsive dielectric permittivity. nih.gov One such fluid consists of a fluorinated liquid-crystalline molecule, demonstrating the potential for creating materials whose dielectric properties can be controlled by light. nih.gov This opens up possibilities for novel applications in optical switching, tunable frequency devices, and other photonic applications.

Research into fluorinated liquid crystals has led to the development of materials with improved stability and performance for high-resolution displays, such as 8K televisions. mdpi.com These materials often feature complex mixtures of compounds, including those with fluorinated cyclohexane motifs, to achieve the desired balance of properties like response time, transmittance, and flicker reduction. mdpi.com

The following table provides an overview of the impact of fluorinated cyclohexane motifs on the properties of photoelectric materials:

| Property | Influence of Fluorinated Cyclohexane Moiety | Application |

| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative by controlling the orientation of the C-F bond. nih.gov | Essential for various LCD modes (e.g., TN, VA). nih.gov |

| Photo-Stability | Can contribute to the overall stability of the liquid crystal mixture. mdpi.com | Important for the longevity and reliability of display devices. |

| Response Time | The molecular structure influences the viscosity and rotational dynamics, affecting the switching speed. mdpi.com | Critical for high-refresh-rate displays and reducing motion blur. |

| Transmittance | The overall molecular design impacts the optical properties of the liquid crystal layer. mdpi.com | Affects the brightness and energy efficiency of displays. |

Biological and Preclinical Investigations of Trans 4 Fluorocyclohexanecarboxylic Acid Derivatives

Metabolic Fate and Biotransformation Pathways of Fluorinated Derivatives

The metabolism of fluorinated compounds is a critical area of study, as the carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes. However, biotransformation can still occur at other sites on the molecule. The position of the fluorine atom can significantly influence the metabolic pathways and the rate of biotransformation. researchgate.net Fungi, such as Cunninghamella elegans, are often used as models for mammalian drug metabolism to investigate the likely oxidative fate of such compounds. researchgate.networktribe.com

Studies on various fluorinated carboxylic acids have shown that metabolic pathways can include hydroxylation, reduction of the carboxylic acid to an alcohol, and formation of amides. worktribe.comtandfonline.com For instance, Cunninghamella elegans has been shown to efficiently reduce fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com In other microbial systems, fluorinated benzoic acids have been converted to benzamides. tandfonline.com Another potential metabolic activation pathway for fluorinated carboxylates is the formation of Coenzyme A (CoA) adducts, a process catalyzed by acyl-CoA synthetases. nih.gov This step is proposed as a precursor to further metabolism, such as β-oxidation. nih.gov However, the degree of fluorination can impact this process; for example, certain partially fluorinated hexanoic and octanoic acid analogues did not form CoA adducts in one study. nih.gov

In the context of derivatives of trans-4-fluorocyclohexanecarboxylic acid, such as the 5-HT1A receptor ligand trans-4-[18F]fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide ([18F]FCWAY), metabolism is a key factor in its suitability as a radioligand for positron emission tomography (PET). nih.gov In vitro studies using rat hepatocytes have been employed to assess the metabolic profile of such derivatives. nih.gov The rate of defluorination is a particularly important parameter, as the release of the [18F]fluoride ion can lead to non-specific signals in PET imaging. nih.gov

Identification and Quantification of Metabolites (e.g., [18F]fluorocyclohexanecarboxylic acid)

The identification and quantification of metabolites are essential for understanding the complete metabolic fate of a drug candidate. Techniques such as liquid chromatography/mass spectroscopy (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. nih.govcore.ac.uk For fluorinated compounds, 19F NMR spectroscopy is particularly useful for tracking the transformation of the parent compound and the emergence of fluorinated metabolites. researchgate.netcore.ac.uk

In studies involving radiolabeled compounds like [18F]FCWAY, the primary goal is often to assess metabolic stability. nih.gov Research on fluorinated analogs of WAY-100635, including the trans-4-fluoro derivative, involved radiolabeling with fluorine-18 (B77423) to enable in vivo tracking via PET. nih.gov The metabolic profile of these compounds was determined in vitro using rat hepatocytes, with LC/MS used to identify resulting metabolites. nih.gov While specific metabolites of [18F]FCWAY were not detailed in the provided context, the studies confirmed that the metabolic stability and rate of defluorination varied among the different fluoro-isomers, highlighting the importance of the fluorine atom's position on the cyclohexyl ring. nih.gov

Studies on the Tissue Distribution and Clearance of Metabolites, including Brain Uptake

The tissue distribution of a compound and its metabolites determines its sites of action and potential for off-target effects. For derivatives intended for central nervous system (CNS) applications, penetration of the blood-brain barrier (BBB) is a critical pharmacokinetic property. nih.govnih.gov Fluorine substitution is a known strategy to enhance BBB penetration. nih.gov The use of positron-emitting isotopes like 18F allows for non-invasive in vivo imaging of brain uptake and tissue distribution. nih.gov

Studies on [18F]FCWAY, a derivative of this compound, have evaluated its distribution in the brain. nih.gov The ratio of its concentration in a target-rich region (hippocampus, high in 5-HT1A receptors) to a reference region (cerebellum, low in these receptors) is a key measure of its specific binding and suitability for receptor mapping. nih.gov The trans-4-fluoro isomer ([18F]FCWAY) demonstrated a high hippocampus-to-cerebellum ratio, indicating excellent specific binding and favorable properties for measuring receptor density. nih.gov

General pharmacokinetic studies show that after administration, compounds are distributed to various organs, with the highest concentrations often found in highly perfused organs like the liver and kidneys, which are also the primary organs of metabolism and excretion. mdpi.comnih.gov The clearance of compounds can occur via urine and feces. researchgate.net For example, after intravenous administration, the urinary route was the major elimination pathway for one compound (54.4%), while the fecal route was minor (6.29%). researchgate.net The distribution and clearance patterns are influenced by factors such as molecular weight and the specific physicochemical properties of the compound. mdpi.com

Table 1: Ex Vivo Brain Region Distribution of [¹⁸F]FCWAY Isomers in Rats

| Compound | Hippocampus/Cerebellum Ratio |

|---|---|

| trans-4-[¹⁸F]FCWAY | High |

| cis-3-[¹⁸F]FCWAY | Lower |

This table illustrates the relative brain tissue distribution of two different fluorinated WAY-100635 derivatives. A higher ratio indicates better specific binding to the target region. nih.gov

In Vivo and In Vitro Pharmacokinetic and Pharmacodynamic Profiling of Compound Derivatives

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling is crucial for characterizing the absorption, distribution, metabolism, excretion (ADME), and biological effects of new chemical entities.

In Vitro Profiling

In vitro assays are used to determine a compound's fundamental properties, such as its affinity for its biological target. For the 5-HT1A receptor ligand [18F]FCWAY, its affinity was determined by measuring its inhibition constant (Ki) at the receptor. nih.gov This provides a measure of how tightly the ligand binds to the receptor. The trans-4-fluoro isomer was found to have a high affinity for the 5-HT1A receptor. nih.gov Other in vitro studies on different fluorinated carboxylic acid derivatives have assessed their potential as anti-tubercular agents by determining their minimum inhibitory concentration (MIC) and IC50 values against Mycobacterium tuberculosis. nih.gov

Table 2: In Vitro 5-HT₁ₐ Receptor Affinity for FCWAY Isomers

| Compound | Inhibition Constant (Kᵢ) |

|---|---|

| trans-4-FCWAY | High Affinity |

| cis-3-FCWAY | Lower Affinity |

This table shows the relative binding affinities of FCWAY isomers to the 5-HT₁ₐ receptor as determined in vitro. nih.gov

In Vivo Profiling

In vivo studies in animal models provide data on how a compound behaves in a whole organism. The pharmacokinetics of cis and trans isomers can differ significantly. For example, studies on retinoic acid isomers showed that the elimination half-life was longer for the cis-compounds compared to the trans-compounds. nih.gov For derivatives of this compound like [18F]FCWAY, in vivo studies in rats confirmed its favorable pharmacokinetic properties for PET imaging. nih.gov The combination of its high affinity and high brain uptake (specifically in the hippocampus) makes it a superior candidate for static PET studies aimed at quantifying receptor density. nih.gov In contrast, another isomer, cis-3-[18F]FCWAY, exhibited lower affinity and faster pharmacokinetics, making it more suitable for dynamic studies measuring changes in receptor occupancy. nih.gov

Computational Chemistry and Molecular Modeling Studies of Trans 4 Fluorocyclohexanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure, Electrostatic Potential, and Reactivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of trans-4-Fluorocyclohexanecarboxylic acid. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and intermolecular interactions.

Electronic Structure and Properties: Calculations performed at a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, can elucidate key molecular parameters. nih.gov The fluorine atom, being highly electronegative, significantly influences the electronic landscape of the cyclohexane (B81311) ring. This leads to a polarization of the carbon-fluorine bond and affects the acidity of the carboxylic group. The calculated distribution of electron density and the resulting molecular electrostatic potential (MEP) map are crucial for identifying regions susceptible to electrophilic and nucleophilic attack. The MEP would show a negative potential (red color) around the carbonyl oxygen and the fluorine atom, indicating their role as hydrogen bond acceptors, while a positive potential (blue color) would be located on the carboxylic hydrogen, highlighting its donor capacity.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of the molecule through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies lower reactivity. For this compound, these calculations help in predicting its behavior in chemical reactions. Other descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, further refine the understanding of its reactivity profile.

Note: Specific numerical values are highly dependent on the computational method and level of theory used. This table is illustrative of the types of data generated.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions.

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of this compound, providing insights into its conformational flexibility and how it interacts with its environment over time.

Conformational Landscapes: The cyclohexane ring is not static and exists predominantly in a chair conformation. For the trans isomer, one substituent is in an axial position and the other in an equatorial position. MD simulations can model the ring's flexibility and the energetic barriers associated with conformational changes, such as the chair-to-boat-to-chair interconversion. nih.gov By simulating the molecule's movement at different temperatures, researchers can observe the frequency and pathways of these transitions, which are crucial for its interaction with biological targets. nih.gov The preferred conformation will have the bulky carboxylic acid group in the equatorial position to minimize steric hindrance.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as water or the active site of a protein. These simulations can model the formation and dynamics of hydrogen bonds, which are critical for its solubility and binding affinity. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the carbonyl oxygen), while the fluorine atom can act as a weak hydrogen bond acceptor. Simulations can track the position and orientation of solvent molecules around the solute, providing a detailed picture of the solvation shell and calculating key properties like the radial distribution function. mdpi.com This information is vital for understanding its behavior in biological systems and for designing derivatives with improved properties. acs.org

In Silico Prediction of Biological Activity, ADME, and Toxicological Profiles for Derivatives.

The computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicological profiles, is a cornerstone of modern drug discovery and chemical safety assessment. researchgate.netfrontiersin.org For derivatives of this compound, these in silico methods allow for the early-stage screening of candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Biological Activity and Drug-Likeness: By making structural modifications to the parent compound, new derivatives can be designed and virtually screened for potential biological activity. Their "drug-likeness" is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

ADME Profile Prediction: Various software platforms, such as SwissADME and Discovery Studio, can predict the ADMET properties of these derivatives. Key predicted parameters include:

Absorption: Intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Toxicological Profile Prediction: In silico toxicology tools can predict potential adverse effects, such as carcinogenicity, mutagenicity, and organ-specific toxicity (e.g., hepatotoxicity). frontiersin.org These predictions are based on structural alerts and quantitative structure-activity relationship (QSAR) models trained on large datasets of known toxic compounds. This allows for the early deselection of potentially harmful derivatives. nih.gov

Table 2: Illustrative In Silico ADMET Prediction for Hypothetical Derivatives of this compound

| Derivative | Predicted LogP | Predicted Aqueous Solubility | Blood-Brain Barrier Penetration | Hepatotoxicity Alert |

|---|---|---|---|---|

| Derivative A (Amide) | 1.8 | Good | Low | No |

| Derivative B (Ester) | 2.5 | Moderate | Low | No |

Note: This table is for illustrative purposes to show the types of predictions made for hypothetical derivatives.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes for the Compound

While classical synthetic approaches to trans-4-Fluorocyclohexanecarboxylic acid and its derivatives are established, future research is geared towards more efficient, sustainable, and versatile methods. The development of unconventional synthetic routes is crucial for accessing novel analogs and enabling late-stage functionalization, which is highly desirable in drug discovery.

Key emerging strategies include:

Decarboxylative Fluorination: This strategy involves the replacement of a carboxylic acid group with a fluorine atom. nih.gov Given the high availability of various functionalized carboxylic acids, this method could be readily applied to synthesize sp³-rich, saturated ring systems like the cyclohexane (B81311) core. nih.gov While potentially limited by low stereoselectivity due to its radical nature, its application represents a promising avenue for creating fluorinated building blocks. nih.gov

Late-Stage C-H Fluorination: Directing group-assisted or transition-metal-catalyzed C-H activation allows for the introduction of fluorine at a late stage in a synthetic sequence. cas.cn This avoids the need to carry fluorinated intermediates through lengthy reaction pathways. Bioinspired catalytic systems, such as those using manganese-porphyrin complexes with nucleophilic fluoride (B91410) sources, have shown high regioselectivity in complex molecules and could be adapted for cyclohexanecarboxylic acid scaffolds. cas.cn

Flow Chemistry and Electrochemical Fluorination: Continuous flow reactors offer enhanced safety, scalability, and control over highly reactive fluorinating agents. numberanalytics.com Electrochemical methods provide an alternative to traditional chemical reagents, often under milder conditions. numberanalytics.com Future research will likely focus on integrating these technologies to develop greener and more efficient syntheses of the title compound and its derivatives. oup.com

Enzymatic and Bio-catalytic Approaches: The use of enzymes, or "fluorinases," for the selective introduction of fluorine into organic molecules is a burgeoning field. While naturally occurring fluorinases are rare, protein engineering and directed evolution could yield biocatalysts capable of stereoselectively fluorinating cyclohexanecarboxylic acid precursors, offering a highly sustainable synthetic route.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Decarboxylative Fluorination | High accessibility of starting materials, suitable for sp³-rich systems. nih.gov | Potential for low stereoselectivity. nih.gov |

| Late-Stage C-H Fluorination | Increased synthetic efficiency, access to novel chemical space. cas.cn | Regio- and stereocontrol, catalyst development. cas.cn |

| Flow/Electrochemical Fluorination | Improved safety, scalability, and sustainability. numberanalytics.comnumberanalytics.com | Reactor design, substrate scope, and optimization. |

| Biocatalytic Fluorination | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering, limited substrate scope. |

Identification of Novel Therapeutic Targets for Fluorinated Derivatives of the Compound

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug efficacy, stability, and bioavailability. numberanalytics.com Derivatives of this compound are attractive scaffolds for probing new biological space and identifying novel therapeutic targets.

Future research in this area will focus on:

Conformationally Restricted Peptidomimetics: Cyclic β-amino acids are of significant interest in pharmaceutical chemistry. nih.gov Introducing a fluorine atom onto the cyclohexane ring, derived from the title compound, can induce specific conformational preferences in peptides. nih.gov These conformationally restricted fluorinated amino acids can lead to peptides with enhanced thermal and metabolic stability, making them valuable for targeting protein-protein interactions that have historically been difficult to drug. nih.gov

Targeting Enzymes and Receptors: The fluorine atom can act as a hydrogen bond acceptor or modulate the acidity of the carboxylic acid group, influencing binding interactions with biological targets. Research will aim to synthesize libraries of derivatives where the fluorinated cyclohexane moiety is used to probe the active sites of enzymes or the binding pockets of receptors implicated in diseases such as cancer, inflammation, and metabolic disorders. The unique physicochemical properties imparted by fluorine can lead to improved potency and selectivity. oup.com

Mechanism-Based Inhibitors: The stability of the carbon-fluorine bond can be exploited in the design of mechanism-based inhibitors. numberanalytics.com A derivative of this compound could be designed to be processed by a target enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme. This approach offers the potential for highly specific and long-lasting therapeutic effects.

| Research Area | Therapeutic Rationale | Potential Disease Areas |

| Fluorinated Peptidomimetics | Enhanced metabolic stability and conformational control. nih.gov | Oncology, Virology, Immunology |

| Enzyme/Receptor Ligands | Improved binding affinity, selectivity, and pharmacokinetic properties. numberanalytics.comoup.com | Metabolic Diseases, CNS Disorders, Inflammation |

| Mechanism-Based Inhibitors | Covalent and irreversible target modification for prolonged effect. | Infectious Diseases, Oncology |

Development of Next-Generation Materials Leveraging the Unique Properties of the Compound

The unique properties conferred by the C-F bond, such as high thermal stability, chemical inertness, and significant electronegativity, make fluorinated compounds ideal for advanced materials applications. numberanalytics.commdpi.com this compound is a prime candidate for incorporation into next-generation polymers and liquid crystals.

Emerging applications include:

High-Performance Fluoropolymers: Fluoropolymers are known for their excellent chemical resistance, low friction coefficients, and thermal stability. mdpi.com Partially fluorinated polymers, which could be synthesized using the title compound as a monomer, are often soluble in common solvents, unlike their perfluorinated counterparts, making them easier to process. mdpi.com These materials are being explored for advanced applications in aerospace, energy storage (e.g., advanced batteries and fuel cells), and biomedical devices. numberanalytics.comacs.org

Advanced Liquid Crystals (LCs): The introduction of fluorine is a key strategy in designing liquid crystals for modern displays, such as Vertical Alignment (VA) LCDs, which require materials with negative dielectric anisotropy. nih.govtandfonline.com The strong dipole moment of the C-F bond in molecules like this compound can be oriented to achieve the desired dielectric properties. nih.gov Research is focused on synthesizing novel LC molecules based on this scaffold to create displays with faster switching times, higher contrast, and wider viewing angles. tandfonline.com The development of ferroelectric nematic (NF) liquid crystals, which exhibit unprecedented electro-optic properties, also relies heavily on molecules with strong polarity, a feature that fluorination provides. tandfonline.com

Smart and Functional Materials: The hydrophobic and lipophobic nature of fluorinated segments can be used to create self-cleaning surfaces and advanced coatings. acs.org By incorporating this compound into polymer backbones or as side chains, materials with tunable surface energies and responsive properties can be developed for applications ranging from anti-fouling coatings to microfluidic devices. mdpi.comnih.gov

| Material Class | Key Property Contribution from Fluorine | Emerging Applications |

| Fluoropolymers | Thermal and chemical stability, low surface energy. mdpi.comacs.org | Aerospace components, battery membranes, biomedical implants. numberanalytics.commdpi.com |

| Liquid Crystals | High dielectric anisotropy, controlled polarity. nih.govtandfonline.com | Advanced LCDs (VA-LCD), ferroelectric displays (NF-LC). nih.govtandfonline.com |

| Functional Surfaces | Hydrophobicity and oleophobicity. acs.org | Self-cleaning coatings, anti-biofouling materials, microfluidics. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Accelerating Research on the Compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid data analysis, predictive modeling, and in silico design. nih.govnih.gov These computational tools are poised to significantly accelerate the discovery and development of new molecules and materials based on this compound.

Future directions include:

Predictive Modeling of Physicochemical Properties: ML models can be trained on existing data to predict key properties of novel derivatives of the title compound, such as solubility, binding affinity to a target, or the dielectric constant of a resulting liquid crystal. youtube.com For instance, ML algorithms can accurately predict carbon-fluorine bond dissociation energies, which is crucial for understanding stability and reactivity. acs.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. youtube.comacs.org

De Novo Drug and Materials Design: Generative ML models can design entirely new molecules with desired properties. youtube.com By providing the model with a target property profile (e.g., high binding affinity for a specific enzyme and low toxicity), the AI can generate novel chemical structures based on the this compound scaffold for consideration. This approach moves beyond screening existing virtual libraries to exploring a vast, untapped chemical space. youtube.com

Accelerating Synthesis and Reaction Optimization: AI can assist in planning synthetic routes by predicting the outcomes of potential reactions and suggesting optimal conditions. nih.gov For unconventional methods like C-H fluorination, ML can help identify the best catalysts and reaction parameters to achieve high yield and selectivity, a task that is traditionally labor-intensive. nih.gov AI tools are also being developed to analyze vast datasets from publications and patents to uncover new synthetic possibilities. digitellinc.com

| AI/ML Application | Objective | Impact on Research |

| Predictive Modeling | Forecast properties of unsynthesized molecules. youtube.comacs.org | Reduces experimental costs and accelerates lead identification. |

| De Novo Design | Generate novel molecular structures with desired functions. youtube.com | Expands accessible chemical space for new drugs and materials. |

| Synthesis Planning | Predict optimal reaction pathways and conditions. nih.gov | Streamlines the synthesis of complex molecules and improves efficiency. |

Q & A

Q. Advanced

- Comparative SAR studies : Systematically replace fluorine with Cl, CN, or CH3 to isolate electronic vs. steric effects. For example, cyano groups increase electrophilicity but reduce metabolic stability .

- Metabolite profiling : Identify degradation pathways (e.g., hydrolysis to carboxylic acids) using radiolabeled tracers ([<sup>18</sup>F]FCWAY) and LC-MS .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Radiotracer development : The <sup>18</sup>F-labeled derivative ([<sup>18</sup>F]FCWAY) is used for positron emission tomography (PET) imaging of serotonin receptors due to its high blood-brain barrier permeability .

- Pharmaceutical intermediates : Serves as a precursor for anticonvulsants or antiparasitics via functionalization of the carboxylic acid group .

How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

Q. Advanced

- Catalyst screening : Use Pd/C or Ru-based catalysts for selective hydrogenation, reducing over-reduction by-products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates, minimizing side reactions .

- In-line analytics : Implement real-time FTIR to monitor intermediate formation and adjust reaction parameters dynamically .

What safety protocols are recommended for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HF gas under acidic conditions .

- Waste disposal : Neutralize acidic residues before disposal in compliance with EPA guidelines .

How does stereochemistry (trans vs. cis) affect the compound’s biological activity?

Q. Advanced

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products .

- Salt formation : Hydrochloride salts improve aqueous stability and shelf life, as seen in analogous aminomethyl derivatives .

What computational methods predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.